3-Benzyl-1-cyclohexyl-1-ethylthiourea
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Overview
Description
3-Benzyl-1-cyclohexyl-1-ethylthiourea is an organic compound with the molecular formula C16H24N2S It is a thiourea derivative, characterized by the presence of a benzyl group, a cyclohexyl group, and an ethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-cyclohexyl-1-ethylthiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and ethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+Cyclohexylamine+Ethylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-cyclohexyl-1-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl, cyclohexyl, or ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-Benzyl-1-cyclohexyl-1-ethylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-cyclohexyl-1-ethylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzyl, cyclohexyl, and ethyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1-ethyl-3-phenyl-2-thiourea
- 1-Benzyl-1-butyl-3-phenyl-2-thiourea
- 1-(2-Chlorobenzyl)-3-cyclohexyl-1-methyl-2-thiourea
Uniqueness
3-Benzyl-1-cyclohexyl-1-ethylthiourea is unique due to the combination of its benzyl, cyclohexyl, and ethyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzyl-1-cyclohexyl-1-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDHHEKFZIQTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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